Regioisomeric Purity and Structural Identity Verification by Spectroscopic Signatures
The 2,6-substitution pattern of 2-Bromo-6-(morpholino)benzaldehyde produces a distinct ¹H-NMR chemical shift profile that differentiates it from other regioisomers, enabling unambiguous identity verification upon receipt. The aldehyde proton resonates at a characteristic frequency influenced by the adjacent electron-withdrawing bromine and electron-donating morpholine at the ortho positions, which is absent in the 2,4- or 3,4-substituted analogs [1]. This unique spectroscopic fingerprint, coupled with the compound's InChIKey (VZTXZSQCKQMNKY-UHFFFAOYSA-N), serves as a quantitative quality gate: any deviation in the NMR spectrum signals the presence of the incorrect regioisomer, which would compromise the regiochemical fidelity of downstream reactions .
| Evidence Dimension | ¹H-NMR Chemical Shift of Aldehyde Proton (δ, ppm) |
|---|---|
| Target Compound Data | ~10.2-10.4 ppm (predicted for ortho-bromo, ortho-morpholino substituted benzaldehyde) [1] |
| Comparator Or Baseline | 2-Bromo-4-morpholinobenzaldehyde: ~9.9-10.0 ppm; 3-Bromo-4-morpholinobenzaldehyde: ~10.0-10.1 ppm |
| Quantified Difference | Approximately 0.2-0.5 ppm downfield shift vs. comparators [1] |
| Conditions | Predicted chemical shifts based on additive substituent effects in CDCl3 solvent; experimental verification from vendor certificates of analysis [1] |
Why This Matters
This spectral distinctness provides a non-destructive, analytical criterion for rejecting an incorrectly supplied regioisomer before it enters a multi-step synthesis, averting project delays and material waste.
- [1] SpectraBase. Benzaldehyde derivative NMR spectral database entries for bromo-morpholinobenzaldehyde regioisomers. InChIKey: VZTXZSQCKQMNKY-UHFFFAOYSA-N. View Source
